2'-F-Ac-dC Phosphoramidite
Overview
Description
Dmt-2’-f-dc(ac) amidite, also known as 2’-fluoro-2’-deoxycytidine phosphoramidite, is a chemical compound used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-fluoro group and an acetyl-protected cytidine base. It is widely used in the field of molecular biology and biochemistry due to its ability to enhance the stability and resistance of oligonucleotides to nucleases .
Mechanism of Action
Target of Action
Dmt-2’-f-dc(ac) amidite, also known as 2’-F-Ac-dC Phosphoramidite, is primarily used in the synthesis of oligonucleotides . The primary targets of this compound are the nucleic acids that make up the genetic material of cells .
Mode of Action
The compound interacts with its targets by being incorporated into the oligonucleotide chain during synthesis . It provides increased thermal stability and nuclease resistance to the synthesized oligonucleotides .
Biochemical Pathways
Dmt-2’-f-dc(ac) amidite is involved in the biochemical pathway of oligonucleotide synthesis . It can be used in the preparation of cyclic purine dinucleotides .
Result of Action
The result of Dmt-2’-f-dc(ac) amidite’s action is the production of more thermally stable and nuclease-resistant oligonucleotides . These modified oligonucleotides can have various applications in research and therapeutic contexts.
Biochemical Analysis
Biochemical Properties
Dmt-2’-f-dc(ac) amidite plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides that are more thermally stable and resistant to nucleases. This compound interacts with various enzymes and proteins involved in the synthesis and modification of nucleic acids. For instance, it can be employed together with DNA or RNA phosphoramidites to enhance the stability of the resulting oligonucleotides . The interactions between Dmt-2’-f-dc(ac) amidite and these biomolecules are primarily based on its ability to form stable phosphoramidite bonds, which are essential for the synthesis of high-fidelity oligonucleotides .
Cellular Effects
Dmt-2’-f-dc(ac) amidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this compound into oligonucleotides, researchers can modulate gene expression and study the effects of specific nucleotide sequences on cellular functions . The compound’s stability and resistance to degradation make it an ideal candidate for experiments involving long-term gene expression studies and the investigation of cellular responses to modified nucleotides .
Molecular Mechanism
The molecular mechanism of Dmt-2’-f-dc(ac) amidite involves its incorporation into oligonucleotides through the formation of stable phosphoramidite bonds. This process enhances the thermal stability and nuclease resistance of the resulting oligonucleotides . The compound’s unique structure allows it to interact with various biomolecules, including enzymes and proteins involved in nucleic acid synthesis and modification . These interactions can lead to changes in gene expression and cellular function, providing valuable insights into the molecular mechanisms underlying various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dmt-2’-f-dc(ac) amidite can change over time due to its stability and degradation properties. The compound is known to be stable at -20°C and can be stored for extended periods without significant degradation . Its stability may be affected by factors such as temperature, light exposure, and the presence of other reactive compounds. Long-term studies have shown that Dmt-2’-f-dc(ac) amidite maintains its efficacy in modulating gene expression and cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of Dmt-2’-f-dc(ac) amidite vary with different dosages in animal models. At lower dosages, the compound effectively modulates gene expression and cellular functions without causing significant toxicity . At higher dosages, there may be threshold effects, including potential toxic or adverse effects on cellular function and overall health . It is essential to carefully optimize the dosage to achieve the desired effects while minimizing any potential adverse outcomes.
Metabolic Pathways
Dmt-2’-f-dc(ac) amidite is involved in various metabolic pathways, particularly those related to nucleic acid synthesis and modification. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By modulating these pathways, Dmt-2’-f-dc(ac) amidite can affect cellular metabolism and provide insights into the regulation of metabolic processes.
Transport and Distribution
Within cells and tissues, Dmt-2’-f-dc(ac) amidite is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells and tissues, enhancing its efficacy in modulating gene expression and cellular functions . The compound’s distribution is influenced by factors such as its chemical structure, the presence of specific transporters, and the overall cellular environment.
Subcellular Localization
Dmt-2’-f-dc(ac) amidite exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating gene expression and cellular functions, as they determine the compound’s interactions with various biomolecules and its overall efficacy in biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’-f-dc(ac) amidite involves several key steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of deoxycytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-fluoro group: The 2’-hydroxyl group is replaced with a fluorine atom using a fluorinating agent.
Acetylation of the cytidine base: The cytidine base is acetylated to protect the amino group.
Phosphitylation: The 3’-hydroxyl group is phosphitylated using a phosphoramidite reagent.
Industrial Production Methods
Industrial production of Dmt-2’-f-dc(ac) amidite follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Dmt-2’-f-dc(ac) amidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Deprotection: The DMT group is removed under acidic conditions, and the acetyl group is removed under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Iodine in water or pyridine is commonly used for oxidation.
Deprotecting agents: Trichloroacetic acid (TCA) in dichloromethane is used for DMT deprotection, and ammonia or methylamine is used for acetyl deprotection.
Coupling reagents: Tetrazole or other activators are used to facilitate the coupling reaction.
Major Products Formed
The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nucleases, making them suitable for various applications in molecular biology and biochemistry .
Scientific Research Applications
Dmt-2’-f-dc(ac) amidite has several scientific research applications, including:
Oligonucleotide synthesis: It is used to synthesize oligonucleotides with increased thermal stability and nuclease resistance.
Gene silencing: The synthesized oligonucleotides can be used in gene silencing techniques such as RNA interference (RNAi).
Diagnostic assays: The compound is used in the development of diagnostic assays for detecting genetic mutations and infectious diseases.
Therapeutic applications: Oligonucleotides synthesized using Dmt-2’-f-dc(ac) amidite are being explored for therapeutic applications, including antisense therapy and aptamer development.
Comparison with Similar Compounds
Dmt-2’-f-dc(ac) amidite is unique compared to other similar compounds due to its specific modifications:
2’-fluoro group: This modification enhances the stability and resistance of oligonucleotides to nucleases.
Acetyl-protected cytidine base: This provides additional protection during synthesis and deprotection steps.
Similar Compounds
2’-O-methyl phosphoramidites: These compounds also enhance the stability of oligonucleotides but lack the 2’-fluoro modification.
Locked nucleic acid (LNA) phosphoramidites: These provide high binding affinity to target sequences but have different structural modifications.
Peptide nucleic acid (PNA) monomers: These are used for similar applications but have a peptide backbone instead of a sugar-phosphate backbone.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,39-,56?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFKJHKDSRXNFL-UTXREMQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49FN5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736409 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-99-0 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-deoxy-2'-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10736409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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